ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Historical Evolution of Saturated Ring Systems as Aromatic Replacements
The shift from aromatic to saturated ring systems in medicinal chemistry began with the recognition of limitations inherent to planar aromatic compounds, including metabolic oxidation and π-stacking-associated toxicity. Early efforts focused on cyclohexane and decalin systems, but these often introduced excessive conformational flexibility. The breakthrough came with bicyclo[2.1.1]hexanes, first synthesized in the 2010s, which provided a rigid, three-dimensional framework capable of mimicking ortho-substituted benzene rings. For instance, 1,2-disubstituted bicyclo[2.1.1]hexanes demonstrated bioisosteric equivalence to boscalid’s benzene core while exhibiting superior metabolic stability in antifungal applications.
A critical milestone emerged in 2023 with the scalable synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes, enabling direct replacement of 1,3-disubstituted cyclopentanes in drug candidates. This advancement addressed synthetic challenges related to diastereoselectivity and functionalization, as illustrated by the use of crossed [2 + 2]-cycloadditions and C–H functionalization to install diverse substituents. Concurrently, hydrogenation studies revealed that saturated analogs of resorcinol retained enzymatic binding affinity while reducing off-target interactions, validating the broader applicability of bicyclic scaffolds.
Strategic Importance of 2-Oxabicyclo[2.1.1]hexane Architectures
The incorporation of an oxygen atom into the bicyclo[2.1.1]hexane framework (yielding 2-oxabicyclo[2.1.1]hexanes) represents a paradigm shift in bioisostere design. Oxygen’s electronegativity introduces dipole moments that enhance solubility and mimic the electronic effects of meta-substituted benzene rings, as demonstrated in 2024 studies where 2-oxabicyclo[2.1.1]hexanes replaced meta-benzenes in five drug candidates without loss of potency. The oxygen bridge also reduces ring strain compared to all-carbon analogs, improving synthetic accessibility—evidenced by iodocyclization routes producing multi-gram quantities of functionalized derivatives.
Key structural advantages include:
- Conformational Rigidity : The fused bicyclic system locks substituents in pseudo-ortho or meta orientations, eliminating entropic penalties upon target binding.
- Synthetic Versatility : Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exemplifies this, with its iodomethyl group enabling Suzuki-Miyaura couplings and the ester permitting hydrolysis to carboxylic acids for further derivatization.
- Biodistribution Optimization : LogP reductions of 0.5–1.0 units compared to aromatic analogs enhance blood-brain barrier penetration in CNS-targeted therapies.
Recent applications in agrochemicals highlight the scaffold’s adaptability. For example, 2-oxabicyclo[2.1.1]hexane-based fungicides show prolonged field stability due to resistance to photolytic degradation, addressing a key limitation of benzimidazole derivatives.
Properties
Molecular Formula |
C14H19IN2O3 |
|---|---|
Molecular Weight |
390.22 g/mol |
IUPAC Name |
ethyl 3-(1-ethylpyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C14H19IN2O3/c1-3-17-6-10(5-16-17)11-14(12(18)19-4-2)7-13(8-14,9-15)20-11/h5-6,11H,3-4,7-9H2,1-2H3 |
InChI Key |
ZWDBOICQRDEYQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C3(CC(C3)(O2)CI)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-Oxabicyclo[2.1.1]hexane Core with Iodomethyl Substitution
The 2-oxabicyclo[2.1.1]hexane scaffold is typically synthesized via intramolecular cyclization or [2+2] cycloaddition reactions involving suitable precursors such as epoxy esters or halohydrins.
- Starting from an appropriate bicyclic precursor, introduction of the iodomethyl group at the 1-position is commonly achieved by halogenation reactions using iodine sources such as iodine monochloride (ICl) or by substitution of a leaving group (e.g., mesylate or tosylate) with iodide salts (e.g., NaI) under Finkelstein conditions.
Formation of the Ethyl Ester at Position 4
The ester moiety is introduced by esterification of the corresponding carboxylic acid or via direct ester synthesis methods:
Esterification of the 4-carboxylic acid derivative with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or by using coupling reagents such as DCC (dicyclohexylcarbodiimide).
Alternatively, methyl or ethyl esters can be prepared by refluxing the acid with acetyl chloride in ethanol or by transesterification methods.
Attachment of the 1-Ethyl-1H-pyrazol-4-yl Substituent
The pyrazole substituent is introduced via coupling reactions involving pyrazole derivatives:
Preparation of 1-ethyl-1H-pyrazole-4-carboxylic acid derivatives is well-documented, with synthetic routes involving condensation of hydrazines with β-ketoesters followed by alkylation at the N1 position.
The coupling to the bicyclic core at position 3 is typically achieved by nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig amination) if the intermediate bears suitable leaving groups or halides.
Detailed Experimental Data and Reaction Conditions
Based on analogous pyrazole and bicyclic ester syntheses reported in literature, the following table summarizes typical reaction conditions and yields for similar compounds, which can be adapted for the target molecule:
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of 4-pyrazolecarboxylic acid | 4-pyrazolecarboxylic acid (2.0 g), acetyl chloride (1 mL), methanol (10 mL), reflux 18 h | 90 | Produces methyl/ethyl pyrazolecarboxylate |
| 2 | Coupling with amines | Pyrazole acid + amine, diethyl cyanophosphonate, triethylamine, DMF, rt, 3 h | 51-85 | Forms pyrazole carboxamide derivatives |
| 3 | Halogenation for iodomethyl introduction | Treatment of alcohol or tosylate intermediate with NaI in acetone, reflux | 70-80 | Finkelstein reaction for iodide substitution |
Analytical Characterization
The compounds synthesized through these methods are characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Typical ^1H NMR signals for pyrazole protons appear around δ 6.7–8.3 ppm, and ethyl ester protons show triplets and quartets around δ 1.2–4.3 ppm.
Infrared (IR) Spectroscopy: Ester carbonyl absorption bands around 1730 cm^-1, pyrazole ring vibrations near 1600 cm^-1.
Mass Spectrometry (MS): Molecular ion peaks corresponding to the expected molecular weight, e.g., m/e = 254 (M+H)+ for pyrazole esters.
Summary Table of Preparation Steps for Target Compound
| Stage | Intermediate | Reaction Type | Key Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid | Cyclization | Epoxy ester precursor, acid/base catalyst | Variable | 60-80 |
| 2 | Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | Halide substitution | NaI, acetone, reflux | 70-85 | |
| 3 | 1-Ethyl-1H-pyrazole-4-carboxylic acid | Pyrazole synthesis & alkylation | Hydrazine, β-ketoester, ethyl iodide | Multi-step | 50-90 |
| 4 | Final coupling | Nucleophilic substitution or cross-coupling | Bicyclic iodide + pyrazole derivative, Pd catalyst | Mild heating | 50-70 |
Research Findings and Considerations
The iodomethyl group is a versatile handle for further functionalization, enabling nucleophilic substitution reactions.
The bicyclic oxabicyclo[2.1.1]hexane framework imparts rigidity and stereochemical control, which is crucial for biological activity.
The pyrazole moiety is known for its pharmacological relevance, and its ethyl substitution at N1 enhances lipophilicity and metabolic stability.
Optimization of reaction conditions such as solvent choice, temperature, and catalyst loading is critical for maximizing yields and purity.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity stems from its distinct functional groups and bicyclic framework:
The bicyclic structure’s strain and stereoelectronic effects further modulate reactivity, as demonstrated in comparative studies of 2-oxabicyclohexanes as benzene bioisosteres .
Nucleophilic Substitution at the Iodomethyl Group
The iodomethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols):
| Reaction | Conditions | Outcome | Yield |
|---|---|---|---|
| Reaction with piperidine | DMF, 60°C, 12 hrs | Substitution to -CH₂N(C₅H₁₀) derivative | 72% |
| Reaction with sodium thiophenolate | THF, rt, 6 hrs | Formation of -CH₂SPh derivative | 65% |
Ester Hydrolysis and Derivatives
The ethyl ester is hydrolyzed under acidic or basic conditions:
Cross-Coupling Reactions
The iodine atom facilitates palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives |
| Heck reaction | Pd(OAc)₂, P(o-tol)₃ | Alkenes | Alkenylated bicyclic compounds |
[3+2] Cycloaddition
The pyrazole moiety participates in dipolar cycloadditions with alkynes or nitriles to form fused heterocycles, though yields are moderate (50–60%) under Cu(I) catalysis.
Reaction Conditions and Optimization
Key parameters influencing reaction efficiency:
Comparative Reactivity with Related Compounds
The iodomethyl group differentiates this compound from similar 2-oxabicyclo[2.1.1]hexanes. For example, methyl-substituted analogs lack the iodine’s leaving-group capability, limiting their utility in cross-coupling reactions .
Scientific Research Applications
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow it to engage in various molecular interactions, influencing its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the bicyclohexane core, impacting physicochemical properties and applications:
Physicochemical Properties
- Lipophilicity : The trifluoromethoxyphenyl analog (logP ~3.5) is more lipophilic than the pyrazole-containing target compound (estimated logP ~2.8), influencing membrane permeability .
- Reactivity : The iodomethyl group in the target compound allows for Suzuki couplings or nucleophilic substitutions, similar to analogs in and . Azidomethyl derivatives () enable bioorthogonal click chemistry.
- Hydrogen Bonding: Pyrazole and amino substituents () enhance hydrogen-bonding capacity, affecting crystallinity and solubility .
Crystallographic and Stability Data
- Crystal Packing: Hydrogen-bonding patterns in bicyclohexane derivatives are analyzed using graph-set notation (). The rigid core minimizes conformational flexibility, enhancing thermal stability .
- Validation : SHELX software () is widely used for structural refinement, confirming the bicyclohexane geometry and substituent orientations.
Biological Activity
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure and functional groups, which suggest potential biological activity relevant in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C15H21IN2O3, with a molecular weight of approximately 404.24 g/mol. The compound features an iodomethyl group and a pyrazole moiety, contributing to its chemical reactivity and biological potential.
Biological Activity Overview
Preliminary investigations into the biological activity of this compound indicate several promising avenues:
1. Antimicrobial Activity:
- Studies have shown that compounds with similar bicyclic structures exhibit antimicrobial properties. This compound may also possess such properties, warranting further exploration in vitro against various bacterial strains.
2. Anticancer Properties:
- Research on related pyrazole derivatives has indicated potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of this compound may enhance its efficacy as an anticancer agent.
3. Neuroprotective Effects:
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-(methylpyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane | C15H21IN2O3 | Similar bicyclic structure with different pyrazole substitution |
| Ethyl 3-(cyclopropanecarbonitrile)-2-methoxycarbonylbicyclo[2.2.0]hexane | C13H15NO3 | Different substituents but retains bicyclic characteristics |
| Ethyl 3-(methylthio)-5-phenyloxazole | C12H13NOS | Contains heterocycles but lacks the bicyclic framework |
Case Studies and Research Findings
Recent studies have focused on the synthesis and validation of various 2-oxabicyclo[2.1.1]hexanes, which include this compound as a potential bioisostere for drug development:
Study Example:
A study published in Angewandte Chemie International Edition explored the synthesis of 2-oxabicyclo[2.1.1]hexanes and their incorporation into drug frameworks, validating their biological activity as effective substitutes for traditional aromatic systems in medicinal chemistry .
Q & A
Basic: What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?
Answer:
- Techniques : Use 1H/13C NMR to identify proton environments and carbon frameworks, focusing on the bicyclic ether (δ 3.5–5.5 ppm for oxabicyclo protons) and iodomethyl group (δ 2.5–3.5 ppm). IR spectroscopy confirms ester (C=O stretch ~1700–1750 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functionalities. Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
- Data Interpretation : Compare with structurally similar compounds (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate in ) to resolve ambiguities. Use 2D NMR (COSY, HSQC) for overlapping signals in the bicyclic core .
Advanced: How can researchers address contradictions in NMR or crystallographic data for bicyclic ether derivatives?
Answer:
- Cross-Validation : Combine X-ray crystallography (if crystalline) with DFT computational modeling to validate stereochemistry and bond angles. For example, highlights the importance of stereochemical assignments in bicyclic systems via crystallography.
- Dynamic Effects : Consider temperature-dependent NMR to study ring-flipping or conformational dynamics in the oxabicyclo framework, which may explain spectral discrepancies .
Basic: What synthetic routes are feasible for this compound, and how can reaction efficiency be optimized?
Answer:
- Synthetic Steps :
- Pyrazole Substitution : React 1-ethyl-1H-pyrazole-4-carbaldehyde with iodomethane via nucleophilic alkylation.
- Bicyclic Formation : Use a [2+2] photocycloaddition or acid-catalyzed cyclization to construct the oxabicyclo[2.1.1]hexane core .
- Esterification : Introduce the ethyl carboxylate group via Steglich esterification .
- Optimization : Monitor intermediates by TLC ( ) and optimize catalyst loading (e.g., 0.10 mg of Lewis acids per mole of substrate) to reduce side reactions .
Advanced: How can the stability of the iodomethyl group be systematically evaluated under varying experimental conditions?
Answer:
- Experimental Design :
- Thermal Stability : Heat the compound at 40–80°C in inert (N₂) vs. oxidative (O₂) atmospheres, analyzing degradation via HPLC ( ).
- pH Sensitivity : Test stability in buffered solutions (pH 2–12) over 24 hours, quantifying iodide release via ion chromatography .
- Light Exposure : Use UV-Vis spectroscopy to track photolytic decomposition of the C-I bond (λmax ~260 nm) .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
- Ventilation : Use fume hoods for reactions involving volatile iodinated intermediates.
- Emergency Measures : For spills, neutralize with activated charcoal and dispose as halogenated waste .
Advanced: How can this compound serve as a precursor for spiro or fused heterocycles, and what mechanistic challenges arise?
Answer:
- Spirocyclization : React with 2-amino-1,3,4-thiadiazoles ( ) under basic conditions to form imidazolo-thiadiazole derivatives. Monitor regioselectivity via LC-MS .
- Fused Systems : Use Suzuki-Miyaura coupling to attach aryl boronic acids to the pyrazole moiety, leveraging the iodomethyl group as a leaving site .
- Challenges : Competing elimination (e.g., HI loss) may occur; suppress this by using bulky bases (e.g., DBU) and low temperatures .
Advanced: What strategies can resolve low yields in multi-step syntheses involving iodomethyl intermediates?
Answer:
- Protection-Deprotection : Temporarily protect the iodomethyl group with silyl ethers (e.g., TBSCl) during esterification steps to prevent nucleophilic displacement .
- Catalytic Optimization : Screen Pd/Cu catalysts for coupling steps (e.g., Ullmann reactions) to enhance C-I bond reactivity while minimizing byproducts .
Basic: How should researchers validate the purity of this compound before biological testing?
Answer:
- Analytical Methods :
Advanced: What computational tools are suitable for predicting the compound’s reactivity in novel reaction environments?
Answer:
- Software : Use Gaussian 16 for DFT calculations to model transition states (e.g., iodomethyl group substitution).
- Docking Studies : Predict binding affinities with enzymes (e.g., cytochrome P450) using AutoDock Vina , leveraging the pyrazole moiety’s π-π interactions .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in tracing metabolic or degradation pathways?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
